molecular formula C19H23N3O4S B448315 ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B448315
M. Wt: 389.5g/mol
InChI Key: SAISTMMXUBZDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by amination and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(3,4-DIMETHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 3-(DIETHYLAMINO)-4-[(3-PYRIDYLCARBONYL)AMINO]BENZOATE

Uniqueness

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H23N3O4S/c1-5-22(6-2)18(24)15-12(4)14(19(25)26-7-3)17(27-15)21-16(23)13-9-8-10-20-11-13/h8-11H,5-7H2,1-4H3,(H,21,23)

InChI Key

SAISTMMXUBZDQU-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)OCC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)OCC)C

Origin of Product

United States

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